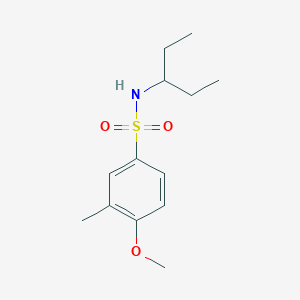
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide, also known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to possess a range of interesting properties that make it suitable for use in various experimental settings.
作用机制
The mechanism of action of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with the Kv1.3 potassium channel. This interaction results in the inhibition of the channel's activity, which can lead to a range of physiological effects. Specifically, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be effective in reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have a range of interesting biochemical and physiological effects. In addition to its activity as a Kv1.3 potassium channel blocker, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to possess anti-inflammatory properties and has been shown to modulate the immune response. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be effective in reducing pain and inflammation in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its specificity for the Kv1.3 potassium channel. This allows for more targeted experiments and can help to reduce the potential for off-target effects. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be relatively stable and easy to work with in experimental settings.
One limitation of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potential toxicity. While N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be relatively safe in animal models, there is still a need for further research to determine its safety in humans. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be difficult to obtain and can be expensive, which can limit its use in certain experimental settings.
未来方向
There are a number of potential future directions for research involving N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of new derivatives of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide that have improved activity and specificity for the Kv1.3 potassium channel. Additionally, there is a need for further research to determine the safety and efficacy of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in humans, which could pave the way for its use as a therapeutic agent for a range of conditions. Finally, there is a need for further research to explore the potential applications of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in other areas of scientific research, including neuroscience and cancer biology.
合成方法
The synthesis of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1-ethylpropylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of the desired compound.
科学研究应用
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the activity of ion channels in cells. Specifically, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be a potent blocker of the Kv1.3 potassium channel, which is involved in a range of physiological processes.
属性
IUPAC Name |
4-methoxy-3-methyl-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-11(6-2)14-18(15,16)12-7-8-13(17-4)10(3)9-12/h7-9,11,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYINAVYVPGHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC(=C(C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-amino-3-[2-(3-methyl-1-piperidinyl)ethoxy]-2-propanol](/img/structure/B6033236.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6033275.png)


![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)